molecular formula C24H21N5O B12629934 2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- CAS No. 1215312-80-3

2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-

Cat. No.: B12629934
CAS No.: 1215312-80-3
M. Wt: 395.5 g/mol
InChI Key: UGWIBERFWUXJNU-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- is an organic compound known for its vibrant color and complex structure. It belongs to the class of azo compounds, which are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This compound is often used as a dye due to its intense coloration and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- typically involves a multi-step process. One common method includes the diazotization of an aromatic amine followed by coupling with a naphthol derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves continuous monitoring and adjustment of pH, temperature, and reactant concentrations. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions can interact with biological molecules, leading to changes in their structure and function. The molecular targets often include enzymes and proteins involved in oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]-
  • 2-Naphthalenol, 1-[2-[4-[2-[4-(phenyl)diazenyl]phenyl]diazenyl]-
  • 2-Naphthalenol, 1-[2-[4-[2-[4-(methyl)diazenyl]phenyl]diazenyl]-

Uniqueness

The presence of the dimethylamino group in 2-Naphthalenol, 1-[2-[4-[2-[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]- imparts unique electronic properties, enhancing its stability and coloration compared to other similar azo compounds .

Properties

CAS No.

1215312-80-3

Molecular Formula

C24H21N5O

Molecular Weight

395.5 g/mol

IUPAC Name

1-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]diazenyl]naphthalen-2-ol

InChI

InChI=1S/C24H21N5O/c1-29(2)21-14-12-20(13-15-21)26-25-18-8-10-19(11-9-18)27-28-24-22-6-4-3-5-17(22)7-16-23(24)30/h3-16,30H,1-2H3

InChI Key

UGWIBERFWUXJNU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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